molecular formula C17H25N3O3S B2996626 N-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)cinnamamide CAS No. 2035004-13-6

N-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)cinnamamide

Cat. No.: B2996626
CAS No.: 2035004-13-6
M. Wt: 351.47
InChI Key: CGLIPKSUZHZBPH-CMDGGOBGSA-N
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Description

N-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)cinnamamide is a chemical compound with the molecular formula C20H30N2O3S. This compound is part of a class of sulfonamide derivatives, which are known for their diverse biological activities and applications in various fields such as medicine, agriculture, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)cinnamamide typically involves the following steps:

  • Preparation of Piperidin-4-ylmethylamine: Piperidin-4-ylmethylamine is synthesized through the reduction of piperidine-4-carboxaldehyde.

  • Sulfamoylation: The piperidin-4-ylmethylamine is then treated with N,N-dimethylsulfamoyl chloride to introduce the sulfamoyl group, forming N-(1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methylamine.

  • Cinnamamide Formation: Finally, the amine is reacted with cinnamoyl chloride to produce this compound.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques can also enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: N-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)cinnamamide can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

  • Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

  • Substitution: Nucleophilic substitution reactions can occur at the sulfamoyl group or the amide bond.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophiles like ammonia, amines, and alcohols can be used for substitution reactions.

Major Products Formed:

  • Oxidation Products: Sulfoxides and sulfones.

  • Reduction Products: Amines and other reduced derivatives.

  • Substitution Products: Amides, sulfonamides, and other substituted derivatives.

Scientific Research Applications

N-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)cinnamamide has several scientific research applications:

  • Medicine: It can be used as a lead compound in the development of new pharmaceuticals, particularly in the treatment of inflammatory and autoimmune diseases.

  • Biology: The compound can be employed in biochemical studies to investigate enzyme inhibition and receptor binding.

  • Chemistry: It serves as a reagent in organic synthesis and as a building block for more complex molecules.

  • Industry: The compound's properties make it useful in the development of advanced materials and coatings.

Mechanism of Action

The mechanism by which N-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)cinnamamide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological activity. The exact mechanism can vary depending on the specific application and the biological system .

Comparison with Similar Compounds

N-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)cinnamamide is similar to other sulfonamide derivatives, such as sulfamethoxazole and sulfadiazine. its unique structural features, such as the presence of the cinnamamide group, contribute to its distinct properties and applications. Other similar compounds include:

  • Sulfamethoxazole: Used as an antibiotic.

  • Sulfadiazine: Used in the treatment of infections.

  • Sulfonylureas: Used in the management of diabetes.

Properties

IUPAC Name

(E)-N-[[1-(dimethylsulfamoyl)piperidin-4-yl]methyl]-3-phenylprop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N3O3S/c1-19(2)24(22,23)20-12-10-16(11-13-20)14-18-17(21)9-8-15-6-4-3-5-7-15/h3-9,16H,10-14H2,1-2H3,(H,18,21)/b9-8+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGLIPKSUZHZBPH-CMDGGOBGSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)N1CCC(CC1)CNC(=O)C=CC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)S(=O)(=O)N1CCC(CC1)CNC(=O)/C=C/C2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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